3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile is a complex organic compound that features a triazine ring, a phenoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile typically involves multiple steps. One common route includes the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with a phenoxy compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or dichloroethane . The reaction mixture is refluxed to ensure complete substitution of the chlorine atom by the phenoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy and benzonitrile groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine compound with different substituents that affect its reactivity and applications.
Uniqueness
3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile is unique due to its combination of a triazine ring, phenoxy group, and benzonitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler triazine derivatives.
Properties
CAS No. |
50508-22-0 |
---|---|
Molecular Formula |
C21H25ClN6O4S |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile;ethanesulfonic acid |
InChI |
InChI=1S/C19H19ClN6O.C2H6O3S/c1-19(2)25-17(22)24-18(23)26(19)14-6-7-16(15(20)9-14)27-11-13-5-3-4-12(8-13)10-21;1-2-6(3,4)5/h3-9H,11H2,1-2H3,(H4,22,23,24,25);2H2,1H3,(H,3,4,5) |
InChI Key |
ZSPHUZOOAAUCAL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C#N)Cl)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.